N-(1,3-benzothiazol-2-yl)-7-ethyl-8-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-7-ethyl-8-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex heterocyclic compound that features a unique combination of benzothiazole and pyrimidothiazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-7-ethyl-8-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of benzothiazole derivatives with pyrimidothiazine intermediates under controlled conditions. The reaction often employs catalysts such as piperidine and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as microwave irradiation and one-pot multicomponent reactions. These methods are advantageous due to their efficiency, reduced reaction times, and higher yields .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-7-ethyl-8-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and amines
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-7-ethyl-8-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antitumor activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-7-ethyl-8-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or proteins essential for cell survival, leading to cell death. For instance, it can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial functions .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-(4-aminophenyl)benzothiazole exhibit similar antimicrobial and antitumor activities.
Pyrimidothiazine Derivatives: These compounds share structural similarities and biological activities with N-(1,3-benzothiazol-2-yl)-7-ethyl-8-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Uniqueness
What sets this compound apart is its unique combination of benzothiazole and pyrimidothiazine moieties, which confer enhanced biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-7-ethyl-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-3-12-10(2)19-18-22(16(12)24)8-11(9-25-18)15(23)21-17-20-13-6-4-5-7-14(13)26-17/h4-7,11H,3,8-9H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYPBMISESJIFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NC3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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